molecular formula C14H13ClN2O2S B3169132 Methylamino phenothiazine-10-carboxylate;hydrochloride CAS No. 934812-38-1

Methylamino phenothiazine-10-carboxylate;hydrochloride

Cat. No.: B3169132
CAS No.: 934812-38-1
M. Wt: 308.8 g/mol
InChI Key: PKFRYDXSQLCBFO-UHFFFAOYSA-N
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Description

“Methylamino phenothiazine-10-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 934812-38-1 . It has a molecular weight of 308.79 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The molecular weight is known to be 308.79 .

Scientific Research Applications

Antimicrobial Activity

Phenothiazines, including methylamino phenothiazine-10-carboxylate hydrochloride derivatives, exhibit broad-spectrum antimicrobial activity. These compounds modify cell permeability and have shown strong activity against multi-drug resistant forms of Mycobacterium tuberculosis, suggesting a significant role in managing certain bacterial infections (Kristiansen & Amaral, 1997).

Biological Activities of Synthesized Phenothiazines

Recent investigations have identified over fifty new phenothiazine derivatives with promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the compounds' interactions with biological systems, including cell lines, bacteria, viruses, parasites, and laboratory animals (Pluta, Morak-Młodawska, & Jeleń, 2011).

Anticancer and Antiprotozoal Activities

Phenothiazines have been repurposed for their anticancer and antiprotozoal activities, with some compounds showing IC50 values in the micromolar and near nanomolar range. Halogenated phenothiazines, in particular, exhibit favorable anticancer activity, while others have photosensitizing activity against trypanosomatids. Tetra and pentacyclic azaphenothiazines demonstrate broad-spectrum anticancer activity (González-González et al., 2021).

Non-Psychiatric Effects

Apart from their antipsychotic uses, phenothiazines have been investigated for their antimicrobial, antiprionic, and anticancerous activities. Their application in clinical settings requires further exploration to fully understand their beneficial effects (Sudeshna & Parimal, 2010).

Antiviral Activity

Phenothiazines, including chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, have demonstrated antiviral activity against a broad spectrum of RNA-viruses. These compounds inhibit various stages of viral replication, suggesting potential therapeutic use against viral infections (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

In Vitro Anticancer Activity

Phenothiazines such as fluphenazine, perphenazine, and prochlorperazine have shown to inhibit the viability of different cancer cell lines in vitro. These findings support further research into their potential as anticancer agents (Otręba & Kośmider, 2020).

Activity Against Antibiotic-Resistant Mycobacterium tuberculosis

Phenothiazines exhibit significant in vitro activity against susceptible, polydrug-, and multidrug-resistant strains of M. tuberculosis. They also enhance the activity of some first-line antibiotics, suggesting their potential role as an adjuvant in tuberculosis therapy (Amaral et al., 2001).

Safety and Hazards

The safety data sheet for “Methylamino phenothiazine-10-carboxylate;hydrochloride” suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It is recommended to consult a physician and show the safety data sheet .

Properties

IUPAC Name

methylamino phenothiazine-10-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16;/h2-9,15H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRYDXSQLCBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylamino phenothiazine-10-carboxylate;hydrochloride
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Methylamino phenothiazine-10-carboxylate;hydrochloride
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Methylamino phenothiazine-10-carboxylate;hydrochloride
Reactant of Route 6
Methylamino phenothiazine-10-carboxylate;hydrochloride

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